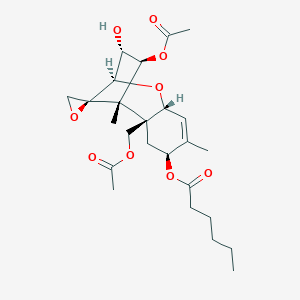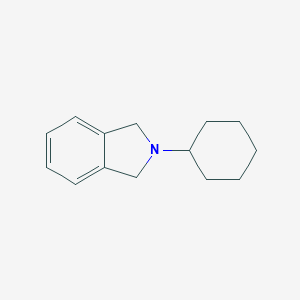
1-(2-Chlorophenyl)cyclopropanecarbonitrile
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-Chlorophenyl)cyclopropanecarbonitrile involves complex reactions, including flash photolysis and stereoselective synthesis techniques. For instance, flash photolysis of (E)-1,2-bis(1-chloro-1-phenylmethyl)cyclopropane generates radicals through a two-photon process, indicative of the complex pathways involved in synthesizing related cyclopropane derivatives (Miranda et al., 2002). Moreover, one-pot palladium(0)-catalyzed reactions have been employed for the stereoselective synthesis of highly functionalized cyclopropanes, showcasing the intricate methodologies utilized in their preparation (Dorizon et al., 1999).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in understanding the configuration and conformations of cyclopropane derivatives. For example, synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes provide insights into their molecular geometry, revealing intramolecular CH-π interaction and the formation of intermolecular halogen bonds (Nikonova et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives highlight their reactivity and potential in organic synthesis. For example, donor-acceptor cyclopropanes have been shown to undergo ring-opening reactions to afford products with diverse functionalities, demonstrating the chemical versatility of these compounds (Garve et al., 2014).
科学的研究の応用
Structural Analysis and Crystalline Properties
- The structural analysis of related chlorophenyl cyclopropanecarbonitriles has been conducted through crystallography, revealing distinct molecular conformations and intermolecular interactions. These studies contribute to our understanding of their chemical behavior and potential applications in material science and molecular engineering (Asiri et al., 2011).
Catalysis and Synthetic Applications
- Cyclopropenium ions, closely related to the structural motif of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, have been identified as efficient organocatalysts for the Beckmann rearrangement. This showcases their utility in synthetic organic chemistry for converting ketoximes to amides/lactams, opening new pathways for chemical synthesis (Srivastava et al., 2010).
Reactivity and Transformation Studies
- Research has demonstrated the reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated ring-opened products. This transformation is applicable to various donor and acceptor groups, indicating the versatility of cyclopropanecarbonitriles in synthetic chemistry (Garve et al., 2014).
Phase Equilibria Studies
- Phase equilibria studies involving cyclopropanecarbonitrile have been conducted to understand their behavior in different temperature and pressure conditions. This research is essential for the development of chemical processes and the synthesis of new materials (Giles & Wilson, 2006).
Photochemical Reactions
- The study of photochemical reactions involving cyclopropanes similar to 1-(2-Chlorophenyl)cyclopropanecarbonitrile has revealed the generation of unique radical species and cations. These findings have implications for understanding reaction mechanisms and designing light-mediated synthetic routes (Miranda et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
特性
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
CAS RN |
122143-18-4 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
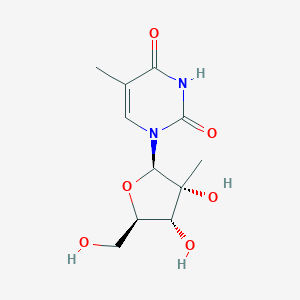
![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
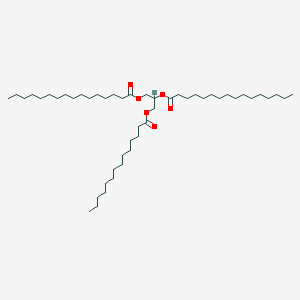
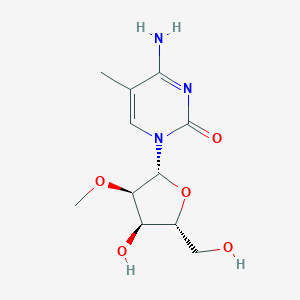
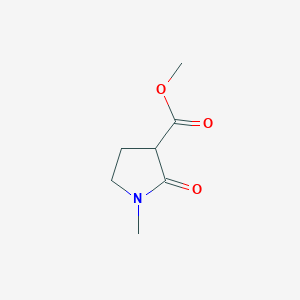
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

